

CAS number for 2-Bromo-6-(methoxymethoxy)naphthalene

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Compound of Interest

Compound Name: 2-Bromo-6-(methoxymethoxy)naphthalene

Cat. No.: B1602166

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An In-depth Technical Guide to **2-Bromo-6-(methoxymethoxy)naphthalene**: Synthesis, Applications, and Core Principles for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Bromo-6-(methoxymethoxy)naphthalene**, a key organic building block. We will delve into its physicochemical properties, logical synthetic pathways, and its strategic importance in the landscape of modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this compound's utility and handling.

Introduction and Strategic Context

2-Bromo-6-(methoxymethoxy)naphthalene (CAS Number: 111359-62-7) is a naphthalene derivative featuring a bromine substituent and a methoxymethyl (MOM) ether.^[1] While not as extensively documented as its close analog, 2-Bromo-6-methoxynaphthalene (CAS Number: 5111-65-9), its structure is of significant interest to the field of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications.^{[2][3][4]}

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The aryl bromide is primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The MOM ether serves

as a robust protecting group for the phenolic hydroxyl group, which is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions. This dual functionality makes it a versatile intermediate in multi-step synthetic campaigns.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties for **2-Bromo-6-(methoxymethoxy)naphthalene** is provided below. These data are essential for designing experimental protocols, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Source
CAS Number	111359-62-7	AK Scientific, Inc.[1]
Molecular Formula	C ₁₂ H ₁₁ BrO ₂	PubChem[5]
Molecular Weight	267.12 g/mol	PubChem[5]
Purity	95%	AK Scientific, Inc.[1]
InChIKey	AMYQXFJYHRUYCH-UHFFFAOYSA-N	PubChem[5]
SMILES	COCOC1=CC2=C(C=C1)C=C(C=C2)Br	PubChem[5]

Synthesis and Mechanistic Considerations

While direct, peer-reviewed synthesis protocols for **2-Bromo-6-(methoxymethoxy)naphthalene** are not extensively published, a logical and efficient synthetic route can be devised from readily available starting materials. The most common strategy involves the protection of the hydroxyl group of 6-Bromo-2-naphthol.

Context: Synthesis of the Precursor Analog, 2-Bromo-6-methoxynaphthalene

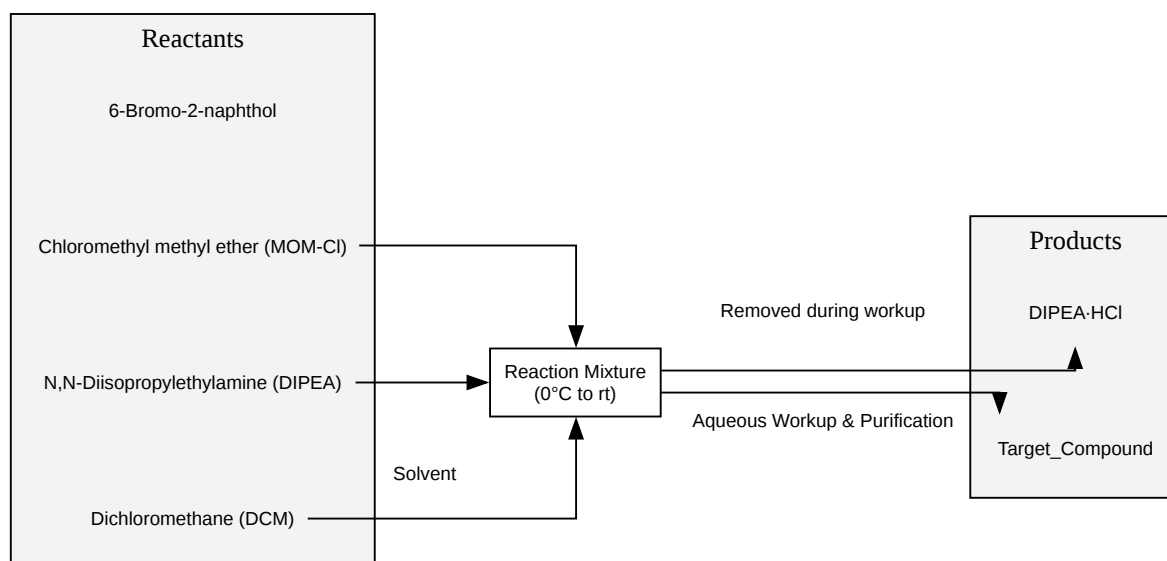
To appreciate the industrial relevance of this scaffold, it is instructive to first examine the synthesis of the related compound, 2-Bromo-6-methoxynaphthalene. This compound is a

crucial intermediate in the manufacture of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[6][7] A patented industrial process involves the bromination of 2-methoxynaphthalene to form a 1,6-dibromo intermediate, which is then selectively dehalogenated in the same reaction vessel by the addition of iron powder.[6][8][9] This "bromo-debromo" strategy is efficient and avoids the isolation of the dibrominated species.[8]

Proposed Synthesis of 2-Bromo-6-(methoxymethoxy)naphthalene

The following protocol describes a robust method for the synthesis of the title compound starting from 6-Bromo-2-naphthol.

Reaction Scheme:



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Caption: Proposed synthetic workflow for **2-Bromo-6-(methoxymethoxy)naphthalene**.

Step-by-Step Protocol:

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 6-Bromo-2-naphthol (1.0 eq).
- Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution. The choice of a hindered, non-nucleophilic base like DIPEA is critical to prevent side reactions with the electrophilic MOM-Cl.
- Cooling: Cool the reaction mixture to 0°C in an ice bath. This is a precautionary measure to control the exothermicity of the reaction.
- Reagent Addition: Add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
- Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.
- Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO_4).
- Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **2-Bromo-6-(methoxymethoxy)naphthalene**.

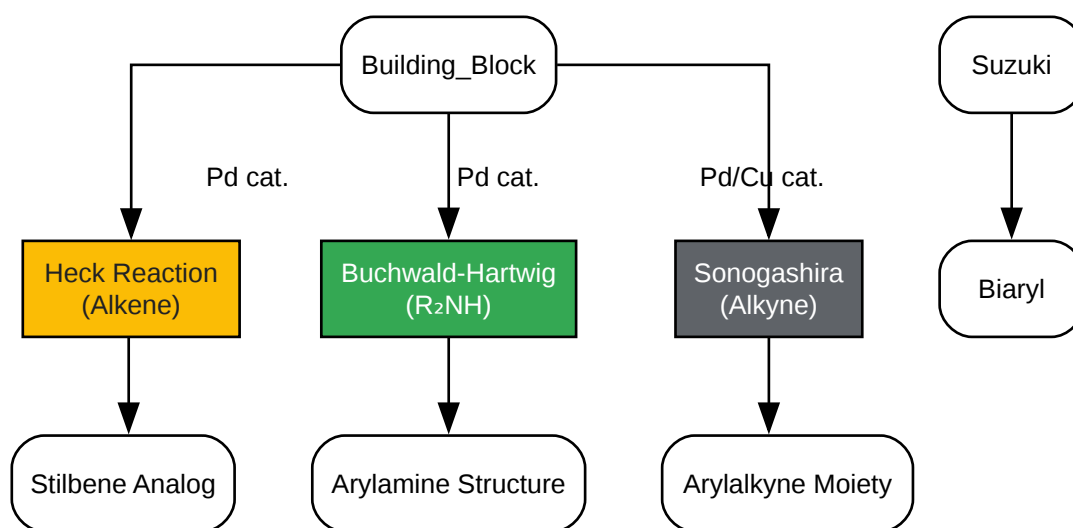
Applications in Drug Discovery and Organic Synthesis

The utility of **2-Bromo-6-(methoxymethoxy)naphthalene** stems from its capacity to act as a versatile building block. The aryl bromide serves as a synthetic handle for introducing complexity, while the MOM-protected phenol allows for late-stage deprotection to reveal a key pharmacophoric feature.

Role in Cross-Coupling Reactions

The carbon-bromine bond is readily activated by palladium catalysts, enabling a wide array of cross-coupling reactions. These include, but are not limited to:

- Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
- Heck Reaction: Reaction with alkenes to form substituted alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.



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Caption: Versatility of the aryl bromide in palladium-catalyzed cross-coupling reactions.

The MOM Protecting Group

The methoxymethyl (MOM) ether is a popular choice for protecting phenols due to its stability under a variety of conditions, including strongly basic and organometallic environments. It can be readily cleaved under mild acidic conditions (e.g., HCl in methanol or trifluoroacetic acid) to unmask the phenol, which is a common functional group in biologically active molecules. This orthogonality is a cornerstone of modern synthetic strategy, allowing for selective transformations at different sites of a complex molecule.

Safety, Handling, and Storage

As a laboratory chemical, **2-Bromo-6-(methoxymethoxy)naphthalene** requires careful handling to minimize exposure and risk. The following information is derived from available safety data sheets.^[1]

Hazard Category	Description	Precautionary Statements
Skin Irritation	Causes skin irritation (H315).	P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. [1]
Eye Irritation	Causes serious eye irritation (H319).	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. [1]
Respiratory Irritation	May cause respiratory irritation (H335).	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell. [1]

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep locked up.[\[1\]](#)

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. All handling should

be performed in a certified chemical fume hood.[1]

Conclusion

2-Bromo-6-(methoxymethoxy)naphthalene represents a highly valuable, albeit specialized, building block for the synthesis of complex organic molecules. Its true potential is realized in the hands of medicinal chemists and process development scientists who can leverage its dual functionality—an aryl bromide for strategic bond formation and a stable, yet readily cleavable, protecting group. A thorough understanding of its synthesis, reactivity, and handling is paramount to its successful application in the development of next-generation therapeutics.

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